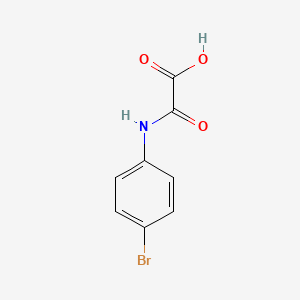
(4-Bromoanilino)(oxo)acetic acid
Overview
Description
4-Bromoanilino)(oxo)acetic acid, also known as 4-Bromoanilinoacetic acid, is an organic compound that is used in a wide range of scientific research applications. It is a derivative of aniline, a monoamine derived from ammonia and an aromatic hydrocarbon. 4-Bromoanilinoacetic acid is widely used in organic synthesis, as it is a versatile building block for a variety of chemical reactions. It is also used in the synthesis of a variety of drugs, including antidepressants, anticonvulsants, and anti-inflammatory agents.
Scientific Research Applications
(4-Bromoanilino)(oxo)acetic acidnoacetic acid is used in a wide range of scientific research applications. It is used in the synthesis of a variety of drugs, including antidepressants, anticonvulsants, and anti-inflammatory agents. It is also used in the synthesis of peptides, polymers, and other organic compounds. Additionally, (4-Bromoanilino)(oxo)acetic acidnoacetic acid is used in the synthesis of a variety of compounds with potential therapeutic applications, including inhibitors of enzymes and receptor ligands.
Mechanism of Action
The mechanism of action of (4-Bromoanilino)(oxo)acetic acidnoacetic acid is not fully understood. It is believed to act as a brominating agent, which is a compound that can react with a variety of other compounds to form new compounds. It is also believed to act as an oxidizing agent, which is a compound that can react with a variety of other compounds to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Bromoanilino)(oxo)acetic acidnoacetic acid are not fully understood. However, it is believed to act as an oxidizing agent, which can cause oxidative stress in cells. It is also believed to act as a brominating agent, which can affect the structure and function of proteins, enzymes, and other molecules in the body.
Advantages and Limitations for Lab Experiments
The advantages of using (4-Bromoanilino)(oxo)acetic acidnoacetic acid in laboratory experiments include its high reactivity and its versatility. It is a highly reactive compound, which makes it useful for a variety of chemical reactions. Additionally, it is a versatile building block for the synthesis of a variety of organic compounds.
The limitations of using (4-Bromoanilino)(oxo)acetic acidnoacetic acid in laboratory experiments include its toxicity and its potential to cause oxidative stress in cells. Additionally, it is a highly reactive compound, which can lead to unwanted side reactions.
Future Directions
For the use of ((4-Bromoanilino)(oxo)acetic acidno)(oxo)acetic acidnoacetic acid in scientific research include the development of new synthetic methods for the synthesis of organic compounds, the development of new drugs and therapeutic agents, and the study of its biochemical and physiological effects. Additionally, future research could focus on the use of ((4-Bromoanilino)(oxo)acetic acidno)(oxo)acetic acidnoacetic acid for the synthesis of polymers and other materials with potential applications in medicine, industry, and other areas.
properties
IUPAC Name |
2-(4-bromoanilino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c9-5-1-3-6(4-2-5)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUYOSLRUWBVLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506923 | |
| Record name | (4-Bromoanilino)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromoanilino)(oxo)acetic acid | |
CAS RN |
79354-51-1 | |
| Record name | (4-Bromoanilino)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[4a,8,9,10-tetrahydropyrido[1,2-a][3,1]benzoxazine-6,2'-indene]-1',3',7-trione](/img/structure/B1660504.png)
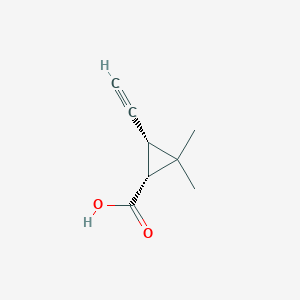
![N-Phenyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea](/img/structure/B1660508.png)
![6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid](/img/structure/B1660511.png)



![1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B1660517.png)

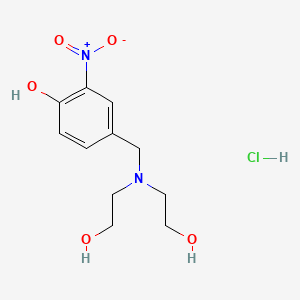
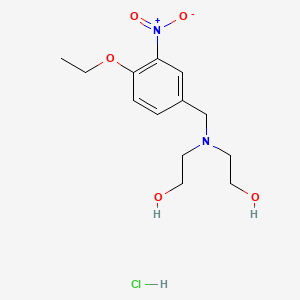
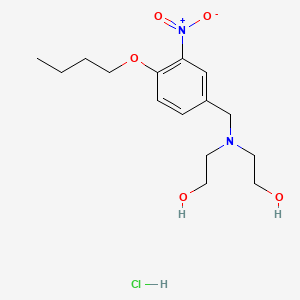

![N-[dimethoxyphosphoryl-(2-nitrophenyl)methyl]aniline](/img/structure/B1660527.png)